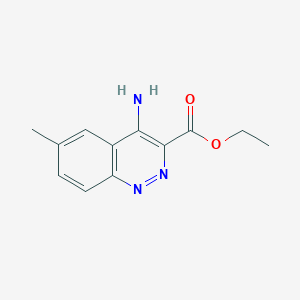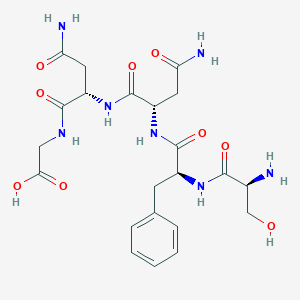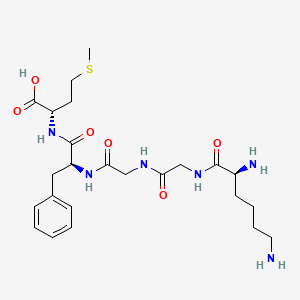![molecular formula C29H28N2OP2 B14240269 (4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one CAS No. 444024-72-0](/img/structure/B14240269.png)
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diphenylphosphanyl groups attached to an imidazolidinone core, allows it to coordinate effectively with transition metals, enhancing their catalytic activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core is synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Diphenylphosphanyl Groups: The diphenylphosphanyl groups are introduced via a nucleophilic substitution reaction. This involves the reaction of the imidazolidinone core with diphenylphosphine in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, particularly when coordinated with transition metals.
Substitution: The diphenylphosphanyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Transition metal catalysts such as palladium or rhodium.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced metal complexes.
Substitution: Substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which (4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one exerts its effects involves coordination with transition metals. The diphenylphosphanyl groups act as electron-donating ligands, stabilizing the metal center and enhancing its catalytic activity. This coordination facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Phos: A chiral phosphine ligand with a similar structure but different substituents.
Uniqueness
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one is unique due to its imidazolidinone core, which provides additional steric and electronic properties compared to other chiral phosphine ligands. This uniqueness allows for enhanced selectivity and efficiency in catalytic processes.
Eigenschaften
CAS-Nummer |
444024-72-0 |
|---|---|
Molekularformel |
C29H28N2OP2 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
(4S,5S)-4,5-bis(diphenylphosphanylmethyl)imidazolidin-2-one |
InChI |
InChI=1S/C29H28N2OP2/c32-29-30-27(21-33(23-13-5-1-6-14-23)24-15-7-2-8-16-24)28(31-29)22-34(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2,(H2,30,31,32)/t27-,28-/m1/s1 |
InChI-Schlüssel |
LMEGDCNVBZLBPJ-VSGBNLITSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)P(C[C@@H]2[C@H](NC(=O)N2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)P(CC2C(NC(=O)N2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)



![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)

![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)

![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)


